molecular formula C4H5NS B110548 3-Methylisothiazole CAS No. 693-92-5

3-Methylisothiazole

Cat. No.: B110548
CAS No.: 693-92-5
M. Wt: 99.16 g/mol
InChI Key: WOTIUKDGJBXFLG-UHFFFAOYSA-N
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Description

3-Methylisothiazole (3-MIT) is an organic compound with a molecular formula of C3H4NOS. It is a colorless liquid with a pungent odor. 3-MIT is a derivative of thiocyanic acid and is used as an intermediate in the synthesis of various compounds. It is also used as a corrosion inhibitor in the lubricating oil industry, as a preservative in food, and as a fungicide in agriculture. 3-MIT has also been used in scientific research as a model compound to study the effects of sulfur-containing compounds on biochemical and physiological processes.

Scientific Research Applications

Spectroscopic and Electronic Properties

Synthesis and Spectroscopic Research 3-Methylisothiazole has been a subject of research focusing on its synthesis and spectroscopic properties. A study detailed the synthesis of 5-amino-3-methylisothiazole and 3-methyl-4-nitroisothiazole, presenting extensive research on their spectral and electronic properties. The study involved vibrational spectrum analysis using anharmonic approximation, which matched well with experimental data. It further explored the molecule's stability and reduction potential, indicating its susceptibility to reduction. The UV-Vis spectra analysis shed light on the nature of valence electron excitation and electron transition of 3-methyl-4-nitroisothiazole. Detailed analysis of NMR signal shifts and the estimation of molar enthalpy of vaporization were also part of the study (Regiec & Wojciechowski, 2019).

Antibacterial and Antifungal Applications In another research domain, derivatives of 1,2,4-Triazole, a compound related to this compound, have shown promise in medicine, particularly as antibacterial and antifungal agents. The study involved synthesizing a series of compounds starting from sodium salt of 3-methylxanthine. The physical-chemical properties of the compounds were researched, and their structure and individuality were confirmed through various spectroscopic methods (Gotsulya, 2016).

Pharmacokinetics and Pain Management

mGluR1 Antagonist Activity A study disclosed the potential of 3-phenyl-5-isothiazole carboxamides as potent allosteric antagonists of mGluR1, showing promise in the domain of pain management. The pharmacokinetic properties of the compounds were favorable, and oral administration of one of the isothiazole compounds demonstrated robust activity in a model of persistent pain, correlating with CNS receptor occupancy (Fisher et al., 2012).

Photochemical Studies

Photochemical Isomerization Research Research on the photochemical isomerization of isothiazoles, including this compound, provided insights into the reaction mechanisms of these compounds. The study used CASSCF and MP2-CAS methods to determine the structures of conical intersections crucial in photo-transpositions. It explored various reaction mechanisms, concluding that the direct mechanism offered a better explanation for the photochemical reaction pathways of these molecules (Su, 2014).

Safety and Hazards

3-Methylisothiazole is considered toxic if swallowed or in contact with skin. It can cause severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It is also very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

3-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS/c1-4-2-3-6-5-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTIUKDGJBXFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219360
Record name 3-Methyl-isothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-92-5
Record name Isothiazole, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-isothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylisothiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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